2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[2-(2,2,2-trifluoroethoxy)phenyl]acetamide
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Description
2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[2-(2,2,2-trifluoroethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C19H19F3N2O4S and its molecular weight is 428.43. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Molecular Probes
Research has highlighted the synthesis and spectral properties of compounds with sulfonylamino groups for their use as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence correlated with solvent polarity, making them suitable for developing ultra-sensitive fluorescent molecular probes to study biological events and processes (Diwu et al., 1997).
Synthesis and Coordination Chemistry
The coordination and catalytic uses of sulfonylated compounds have been explored, such as in the synthesis of 1′-(diphenylphosphino)ferrocene-1-sulfonate anion. These compounds demonstrate potential for creating new chemical structures through reactions that offer insights into coordination chemistry (Zábranský et al., 2018).
Investigation into Thermal Degradation
Studies on the thermal degradation of certain sulfonyl compounds provide insights into their stability and degradation pathways. This research is crucial for understanding the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals (Dowling et al., 2017).
Nucleotide Synthesis
The application of sulfonylamino compounds in the synthesis of nucleotides, particularly for the protection of the amino functions of aglycone residues, has been documented. This research is significant for advancements in the field of oligonucleotide synthesis, contributing to genetic studies and pharmaceutical developments (Wagner & Pfleiderer, 1997).
Protection Groups in Organic Synthesis
The use of sulfonyl groups as protecting groups in organic synthesis has been explored, with applications ranging from the protection of imides and azinones to the development of catalytic conjugate addition methods. Such studies provide valuable methods for synthetic chemistry, facilitating the creation of complex molecules (Petit et al., 2014).
Properties
IUPAC Name |
2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[2-(2,2,2-trifluoroethoxy)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4S/c1-14-6-8-15(9-7-14)10-11-29(26,27)23-12-18(25)24-16-4-2-3-5-17(16)28-13-19(20,21)22/h2-11,23H,12-13H2,1H3,(H,24,25)/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHXAVFHOYSPQA-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)NC2=CC=CC=C2OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)NC2=CC=CC=C2OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.